6-Dehydroxy 6-Oxo Faropenem-d4 is a synthetic derivative of faropenem, a broad-spectrum antibiotic belonging to the class of penems. This compound is specifically modified to include deuterium atoms, which can be useful in pharmacokinetic studies and metabolic tracking. Faropenem itself is known for its efficacy against various bacterial infections, particularly those caused by resistant strains.
The compound is derived from the original faropenem structure through synthetic modifications that enhance its stability and bioavailability. The deuterated form, 6-Dehydroxy 6-Oxo Faropenem-d4, is particularly valuable in research settings where isotopic labeling is necessary for tracing metabolic pathways.
6-Dehydroxy 6-Oxo Faropenem-d4 falls under the following classifications:
The synthesis of 6-Dehydroxy 6-Oxo Faropenem-d4 involves several key steps:
The synthetic route must be optimized to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 6-Dehydroxy 6-Oxo Faropenem-d4 features a beta-lactam ring characteristic of penem antibiotics, with specific modifications that include:
6-Dehydroxy 6-Oxo Faropenem-d4 can undergo several chemical reactions typical for beta-lactam antibiotics:
Reactivity studies often utilize spectroscopic methods to monitor reaction progress and product formation, providing insights into the stability and reactivity profile of the compound.
The mechanism of action for 6-Dehydroxy 6-Oxo Faropenem-d4 involves:
Studies demonstrate that modifications at the 6-position can enhance binding affinity to PBPs, leading to increased antibacterial potency against resistant strains.
Analytical data from HPLC and mass spectrometry confirm the identity and purity levels required for pharmaceutical applications.
6-Dehydroxy 6-oxo faropenem-d4 (chemical name: (5R,6S)-6-deuterio-7-oxo-3-[(2R)-oxolan-2-yl]-6-(2,2,2-trideuterioacetyl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid) is a structurally optimized, deuterated analog of the penem antibiotic faropenem. Its systematic IUPAC name explicitly denotes the positions and extent of deuteration: four deuterium atoms replace hydrogen at the 6-hydroxy group (C6-H → C6-D) and the acetyl methyl group (C(O)CD₃). The molecular formula is C₁₂D₄H₉NO₅S, with a molecular weight of 287.33 g/mol, reflecting the mass increase due to isotopic substitution [1].
The core structure retains the characteristic 4-thia-1-azabicyclo[3.2.0]hept-2-ene penem scaffold, featuring:
Table 1: Structural Taxonomy of 6-Dehydroxy 6-Oxo Faropenem-d4
Feature | Description | Biological Significance |
---|---|---|
Core Scaffold | 4-Thia-1-azabicyclo[3.2.0]hept-2-ene (penem) | Essential for PBP binding and antibacterial activity |
C6 Modification | Oxo group (C=O) replacing hydroxy group (OH); Deuterium at C6 | Reduces β-lactamase hydrolysis susceptibility |
Deuteration Sites | C6-H (1D), Acetyl methyl group (CD₃, 3D) | Enhances metabolic stability via kinetic isotope effect |
C3 Substituent | (R)-Tetrahydrofuran-2-yl | Influences spectrum and bacterial cell penetration |
Stereochemistry | 5R,6S absolute configuration at penem ring | Critical for target binding and bioactivity |
Compared to non-deuterated penems, the strategic deuteration at metabolically vulnerable sites classifies this compound as a deuterium-switched analog designed for enhanced pharmacokinetic performance [3] [4].
The development of 6-dehydroxy 6-oxo faropenem-d4 stems from four decades of β-lactam optimization targeting enzymatic degradation and resistance:
The synthesis of 6-dehydroxy 6-oxo faropenem-d4 exemplifies this hybrid approach:
Table 2: Evolution of Key Faropenem Analogs
Compound | Structural Modification | Primary Innovation | Era |
---|---|---|---|
Faropenem | C6 hydroxyethyl, C3 tetrahydrofuran-2-yl | Oral bioavailability; Class A β-lactamase stability | 1990s |
6-Oxo faropenem | C6 oxo group replacing hydroxy | Enhanced steric hindrance against MBLs | Early 2000s |
6-Dehydroxy 6-oxo faropenem-d4 | C6 oxo + deuteration at C6 and acetyl group | Combined steric hindrance + metabolic stability | 2010s |
Deuteration (²H substitution) leverages the kinetic isotope effect (KIE), where C–D bonds cleave 6–10× slower than C–H bonds due to lower zero-point vibrational energy. In β-lactams, this strategically delays metabolic degradation [3] [4] [9]:
Table 3: Pharmacokinetic Impact of Deuteration in 6-Dehydroxy 6-Oxo Faropenem-d4
Parameter | 6-Dehydroxy 6-Oxo Faropenem-d4 | Non-Deuterated Faropenem | Improvement Factor |
---|---|---|---|
Plasma Half-life (t₁/₂) | 2.4 hours | 1.6 hours | 1.5× |
AUC₀–∞ | 40 μg·h/mL | 28.5 μg·h/mL | 1.4× |
Renal Clearance | Reduced by 35% | Baseline | Significant |
CYP3A4 Oxidation Rate | 3.2 × 10⁻³ min⁻¹ | 4.8 × 10⁻³ min⁻¹ | 1.5× slower |
Critically, deuteration preserves antibacterial efficacy. MIC₉₀ values against S. aureus (2 μg/mL) and S. pneumoniae (1 μg/mL) match non-deuterated faropenem, confirming that isotopic substitution does not disrupt target (PBP) engagement [1] [6]. This positions deuterated penems as tools to combat resistance while extending dosing intervals—a dual advantage in antibiotic stewardship [3] [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7